molecular formula C6H4ClN3O B3032176 7-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 1202780-76-4

7-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No.: B3032176
CAS No.: 1202780-76-4
M. Wt: 169.57
InChI Key: GNRJLARTHJVKGL-UHFFFAOYSA-N
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Description

7-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one is a chemical compound with the CAS Registry Number 1202780-76-4 . It has a molecular formula of C 6 H 4 ClN 3 O and a molecular weight of 169.57 g/mol . This compound is part of the imidazopyridine family, a class of nitrogen-containing heterocyclic compounds known as 1H-imidazo[4,5-b]pyridines that are of significant interest in medicinal chemistry and drug discovery . As a building block in organic synthesis, it serves as a versatile precursor for the development of novel pharmaceutical candidates. The compound's structure, featuring a chloro-substituent and a lactam group, makes it a valuable intermediate for further functionalization through various cross-coupling reactions and nucleophilic substitutions. Researchers utilize this scaffold to create molecules for screening in various therapeutic areas. The compound should be stored sealed in a dry environment at room temperature to maintain its stability . According to safety information, it carries the signal word "Warning" and may be harmful if swallowed (Hazard Statement H302) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-chloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-3-1-2-8-5-4(3)9-6(11)10-5/h1-2H,(H2,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRJLARTHJVKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680440
Record name 7-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202780-76-4
Record name 7-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2-aminopyridine with chloroacetyl chloride, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

7-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one features a fused imidazole and pyridine ring system, characterized by the presence of a chlorine atom at the 7-position. This structural configuration contributes to its unique reactivity and biological interactions. The compound's molecular formula is C6H4ClN3OC_6H_4ClN_3O, with a molecular weight of approximately 171.57 g/mol.

Biological Applications

The biological applications of this compound are diverse, particularly in the fields of pharmacology and medicinal chemistry:

Antimicrobial Activity

Research has indicated that derivatives of imidazo[4,5-b]pyridine exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of Mycobacterium tuberculosis, making them potential candidates for antitubercular drug development. In vitro tests have identified several compounds with minimal inhibitory concentrations (MIC) as low as 0.5 μmol/L against this pathogen .

Cancer Therapeutics

The compound has been explored for its potential as an anti-cancer agent. It has been observed to induce cell cycle arrest in cancer cells at the G2/M phase, suggesting its role in inhibiting cell proliferation. The interaction with cyclin-dependent kinase 2 (CDK2) is particularly noteworthy as it affects cell cycle regulation.

Neurological Applications

This compound has been investigated for its effects on GABA_A receptors, indicating potential use in treating neurological disorders such as anxiety and epilepsy. Its ability to modulate neurotransmitter systems positions it as a candidate for further pharmacological exploration.

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

Condensation Reactions

The compound can be synthesized through the condensation of pyridine-2,3-diamine with various carboxylic acids under oxidative conditions. This method allows for the introduction of the chlorine substituent effectively.

Reaction Conditions

Common synthetic routes include:

  • The reaction of pyridine-2,3-diamine with chloroacetic acid in the presence of dehydrating agents.
  • Utilization of phase transfer catalysis to enhance reaction efficiency and yield.

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

StudyFocusFindings
Antitubercular ActivityIdentified derivatives with MIC values as low as 0.5 μmol/L against Mycobacterium tuberculosis.
Cancer Cell Cycle RegulationDemonstrated induction of G2/M phase arrest in cancer cells via CDK2 inhibition.
NeuropharmacologyExplored GABA_A receptor modulation for potential treatment of anxiety disorders.

Mechanism of Action

The mechanism of action of 7-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions. These interactions are often mediated by the chlorine atom, which enhances binding affinity and specificity .

Comparison with Similar Compounds

Physical Properties :

  • Solubility : Soluble in dimethyl sulfoxide (DMSO) at 10 mM, with recommended storage at room temperature (RT) or -20°C for short-term use .
  • Stability : Sensitive to repeated freeze-thaw cycles; stock solutions should be stored in aliquots at -80°C for long-term stability .

For example, brominated analogs are prepared using methyl iodide under catalytic conditions .

Comparison with Similar Compounds

The structural and functional diversity of imidazo[4,5-b]pyridin-2(3H)-one derivatives allows for extensive pharmacological exploration. Below is a comparative analysis of key analogs:

Halogen-Substituted Derivatives

Compound Name Substituent Position Molecular Weight (g/mol) Key Properties/Activities References
7-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one 7-Cl 169.57 PDE III inhibition (nanomolar potency); soluble in DMSO
6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one 6-Cl 169.57 Similar solubility (stored at 2–8°C); pharmacological potential under investigation
6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one 6-Br, 3-CH₃ 231.06 Planar structure; forms hydrogen-bonded dimers; used in medicinal chemistry pipelines

Key Observations :

  • Chlorine at position 7 (vs. 6) may enhance PDE III inhibitory activity due to electronic effects on the pyridine ring .

Heterocyclic Ring-Modified Analogs

Compound Name Core Structure Key Modifications Biological Activity References
5-Methyl-6-(4-pyridinyl)thiazolo[4,5-b]pyridin-2(3H)-one Thiazolo[4,5-b]pyridine Imidazole → Thiazole Potent cAMP PDE III inhibitor (IC₅₀ < 10 nM)
6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one Oxazolo[4,5-b]pyridine Imidazole → Oxazole Under investigation for kinase inhibition

Key Observations :

  • Replacing imidazole with thiazole (sulfur atom) improves PDE III inhibition potency, likely due to enhanced electron-withdrawing effects .
  • Oxazole derivatives may exhibit reduced solubility compared to imidazole analogs .

Functionalized Derivatives

Compound Name Functional Group Key Properties/Activities References
1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one Acetyl at N1 Twisted acetyl group; forms intermolecular H-bonds
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one Piperidinyl at N1 Enhanced bioavailability; potential CNS-targeting agent

Key Observations :

  • Acetylation at N1 increases molecular planarity, favoring crystal packing via hydrogen bonds .
  • Piperidinyl groups improve blood-brain barrier penetration, making derivatives suitable for neurological targets .

Structural Analogues with Varied Pharmacophores

Compound Name Pharmacophore Activity Notes References
3-(2-Hydroxyphenyl)-7-methyl-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one Triazolo-pyrimidine Antioxidant and antimicrobial activity
Phosphonylated imidazo[4,5-b]pyridin-2(3H)-one Phosphonate side chain Antiviral and antiproliferative activity

Key Observations :

  • Triazolo-pyrimidine hybrids exhibit broader antimicrobial activity but lower PDE selectivity compared to imidazo-pyridinones .
  • Phosphonate groups enhance metabolic stability, critical for in vivo applications .

Data Tables

Table 1. Physicochemical Comparison of Selected Derivatives

Compound Name Molecular Weight LogP (Predicted) Solubility (DMSO) Melting Point (°C)
This compound 169.57 1.2 10 mM Not reported
6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one 231.06 2.1 5 mM 184
5-Methyl-6-(4-pyridinyl)thiazolo[4,5-b]pyridin-2(3H)-one 265.30 1.8 2 mM >250

Biological Activity

7-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

  • Chemical Formula : C₆H₄ClN₃O
  • Molecular Weight : 169.568 g/mol
  • CAS Number : 1202780-76-4

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects on different cell lines.

Anticancer Activity

Research has demonstrated that this compound exhibits notable cytotoxic effects against several cancer cell lines. The following table summarizes key findings from various studies:

Cell Line IC50 (µM) Mechanism of Action Reference
MCF-70.46Induction of apoptosis
A54926Autophagy induction without apoptosis
HepG23.25Cytotoxicity through cell cycle arrest
NCI-H46014.31Inhibition of Aurora-A kinase

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells, particularly in MCF-7 cells, suggesting a potential role in breast cancer therapy.
  • Autophagy Activation : In A549 cells, it induces autophagy, a process that can lead to cell death under certain conditions without triggering apoptosis.
  • Cell Cycle Arrest : Studies indicate that it can cause cell cycle arrest in various cancer types, which is crucial for preventing tumor growth.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound:

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability at low concentrations (IC50 = 0.46 µM), emphasizing its potential as a targeted therapy for breast cancer .
  • Research on A549 Cells : Another investigation revealed that the compound could induce autophagy without leading to apoptosis, suggesting a unique mechanism that could be exploited for therapeutic purposes .

Q & A

Q. What are the standard synthetic routes for 7-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one?

The compound is typically synthesized via cyclization reactions using pyridine-2,3-diamine derivatives. A common method involves reacting 5-bromopyridine-2,3-diamine with benzaldehyde under phase-transfer catalysis (solid-liquid) in dimethylformamide (DMF) with p-toluenesulfonic acid as a catalyst . Alternative routes include cyclization with ethyl orthoformate in concentrated HCl, though this method may face challenges in substituting the chloro group due to its stability under basic conditions .

Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYieldKey Challenges
Phase-transfer catalysisBenzaldehyde, DMF, p-toluenesulfonic acidModerateRequires optimized pH control
Cyclization with HClEthyl orthoformate, concentrated HClLowChloro group stability

Q. How is the structure of this compound characterized?

Structural elucidation relies on spectroscopic techniques:

  • NMR : Distinct signals for aromatic protons (δ 7.5–8.5 ppm) and the chloro substituent’s electronic effects on neighboring carbons .
  • Mass Spectrometry : Molecular ion peaks at m/z 190.03 (C₆H₅ClN₃) confirm the molecular weight .
  • X-ray Crystallography : Resolves fused imidazo-pyridine ring geometry and chloro substitution position .

Q. What biological activities are associated with this compound?

The chloro group enhances bioactivity by increasing lipophilicity and target binding. Studies report:

  • Antimicrobial Activity : Inhibition of bacterial DNA gyrase via halogen-bond interactions .
  • Anticancer Potential : Apoptosis induction in cancer cell lines (e.g., HeLa) through kinase inhibition .
  • Neuropharmacological Effects : Modulation of GABA receptors, though structure-activity relationships (SAR) require further exploration .

Advanced Research Questions

Q. Why is the chloro substituent resistant to nucleophilic substitution under certain conditions?

The electron-withdrawing nature of the fused imidazo-pyridine ring stabilizes the chloro group, as demonstrated by failed azide substitution attempts in ethanol/water mixtures . Computational studies suggest that resonance effects delocalize electron density, reducing electrophilicity at the C7 position. Experimental validation using NaOMe in refluxing PrOH confirmed stability, while hydrazinolysis under acidic conditions achieved substitution .

Q. How can computational modeling optimize reaction pathways for derivatives?

Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity. For example:

  • Reaction Path Search : Identifies energy barriers for chloro substitution, guiding solvent/catalyst selection .
  • Machine Learning : Analyzes historical reaction data to propose optimal conditions (e.g., solvent polarity, temperature) for synthesizing analogs .

Table 2: Computational Parameters for Reactivity Prediction

ParameterRole in PredictionTools/Software
Gibbs Free EnergyDetermines thermodynamic feasibilityGaussian, ORCA
Electron Density MapsVisualizes electrophilic sitesVMD, PyMol
Transition State AnalysisIdentifies kinetic bottlenecksCOMSOL Multiphysics

Q. How do structural analogs differ in pharmacological profiles?

Comparative SAR studies reveal:

  • 2-Amino Derivatives : Reduced toxicity but lower kinase inhibition due to weaker halogen bonding .
  • 4-Chloro Isomers : Altered regioselectivity in DNA intercalation, impacting anticancer efficacy .
  • Methyl Substitutions : Increased lipophilicity enhances blood-brain barrier penetration but may reduce solubility .

Q. What strategies resolve contradictions in substitution reaction outcomes?

Conflicting results (e.g., failed azide vs. successful hydrazine substitution) are addressed by:

  • Mechanistic Re-evaluation : Testing leaving group ability (e.g., chloride vs. carbamate) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions .
  • Catalyst Screening : Transition metal catalysts (e.g., Pd/C) may activate inert C-Cl bonds .

Q. What experimental designs validate the compound’s interaction with biological targets?

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity to enzymes (e.g., kinases) .
  • Molecular Dynamics Simulations : Predicts binding modes with DNA gyrase using force-field parameters .
  • CRISPR-Cas9 Knockout Models : Confirms target specificity by observing activity loss in gene-edited cell lines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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7-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one
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